2-(2-Chlorothiophen-3-yl)acetonitrile
Description
2-(2-Chlorothiophen-3-yl)acetonitrile is a nitrile-substituted heterocyclic compound featuring a chlorinated thiophene backbone. The compound is likely a liquid at room temperature, with a density comparable to related nitriles (e.g., ~1.047 g/cm³ for 2-(thiophen-3-yl)acetonitrile) . Its synthesis likely involves alkylation or nucleophilic substitution reactions, similar to methods described for structurally related compounds .
Properties
Molecular Formula |
C6H4ClNS |
|---|---|
Molecular Weight |
157.62 g/mol |
IUPAC Name |
2-(2-chlorothiophen-3-yl)acetonitrile |
InChI |
InChI=1S/C6H4ClNS/c7-6-5(1-3-8)2-4-9-6/h2,4H,1H2 |
InChI Key |
XHZAVOQCIGAWGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CC#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing effects: The chloro group in this compound increases electrophilicity compared to non-chlorinated analogs like 2-(thiophen-3-yl)acetonitrile .
- Aromatic system diversity : Pyridine and triazole-based derivatives exhibit distinct electronic environments due to nitrogen atoms in the ring, influencing reactivity and solubility .
Yield and Purity:
Key Observations :
- Aprotic solvents improve yields for triazole derivatives by reducing alkaline hydrolysis .
- Low-temperature synthesis (-5°C) is critical for methoxy-chlorobenzene derivatives to suppress unreacted starting material .
Reactivity and Pharmacological Potential
- Electronic Properties: Chloro and cyano groups lower HOMO-LUMO gaps in aromatic nitriles, enhancing reactivity in cross-coupling reactions . For example, HOMO densities in chloro-thiophene derivatives are localized on the aromatic ring, facilitating electrophilic substitutions .
- Chloro-substituted analogs may show enhanced bioactivity due to increased lipophilicity .
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